sodium 2,3-dihydro-1H-indene-5-sulfinate

Purity specification quality control procurement decision

This sodium indane-5-sulfinate provides the metastable S(IV) oxidation state, enabling nucleophilic sulfinate chemistry and radical C–H functionalization cascades that the S(VI) sulfonate cannot. The rigid indane scaffold offers a pre-built fused-ring system for medicinal chemistry. With ≥98% purity, it is optimized for Pd-catalyzed desulfinative cross-coupling and stepwise oxidation to the sulfonate. Avoid the synthetic dead-end: choose the sulfinate oxidation state for divergent downstream reactivity.

Molecular Formula C9H9NaO2S
Molecular Weight 204.22 g/mol
Cat. No. B7936184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium 2,3-dihydro-1H-indene-5-sulfinate
Molecular FormulaC9H9NaO2S
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1CC2=C(C1)C=C(C=C2)S(=O)[O-].[Na+]
InChIInChI=1S/C9H10O2S.Na/c10-12(11)9-5-4-7-2-1-3-8(7)6-9;/h4-6H,1-3H2,(H,10,11);/q;+1/p-1
InChIKeyRBZLUJZZFHCFOH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2,3-Dihydro-1H-indene-5-sulfinate – A Defined-Oxidation-State Indane Sulfinate Building Block for Controlled Sulfur Incorporation


Sodium 2,3-dihydro-1H-indene-5-sulfinate (CAS 153261-83-7) is a bicyclic aryl sodium sulfinate salt with molecular formula C₉H₉NaO₂S and molecular weight 204.22 g/mol, in which the sulfinate group (–SO₂Na) is attached to the 5-position of the indane skeleton . It belongs to the class of sodium sulfinates, which are widely employed as stable, odorless sources of sulfinyl radicals and nucleophilic sulfinate anions in organic synthesis . This specific compound combines the rigidity of the indane scaffold with the intermediate sulfur oxidation state of sulfinate, distinguishing it from the corresponding indane-5-sulfonate (sulfonic acid sodium salt, CAS 51591-60-7) and from simpler aryl sulfinates such as sodium benzenesulfinate.

Why Sodium 2,3-Dihydro-1H-indene-5-sulfinate Cannot Be Replaced by the Corresponding Sulfonate or Other In-Class Analogs


Despite sharing the indane scaffold, sodium 2,3-dihydro-1H-indene-5-sulfinate and its closest analogs—particularly the sulfonate congener (indane-5-sulfonic acid sodium salt)—differ fundamentally in sulfur oxidation state, nucleophilicity, and reaction manifold. The sulfinate group (–SO₂⁻) possesses a non-bonded lone pair on sulfur, conferring nucleophilic character that is absent in the sulfonate (–SO₃⁻), as demonstrated by the distinct pKa values of arylsulfinic acids (pKa ≈ 1–2) versus arylsulfonic acids (pKa < –1) . This translates into divergent reactivity: sulfinates participate in C–S bond-forming radical processes and Pd-catalyzed desulfinative cross-coupling reactions, whereas sulfonates are typically limited to leaving-group or electron-withdrawing roles . Consequently, procurement of the correct oxidation-state building block is not discretionary but mandatory for synthetic routes that rely on sulfinate-specific reactivity.

Quantitative Differentiation Evidence for Sodium 2,3-Dihydro-1H-indene-5-sulfinate Relative to Closest Analogs


Purity Specification Advantage: 98% vs. 95% for Indane-5-sulfonate Sodium Salt

Sodium 2,3-dihydro-1H-indene-5-sulfinate is commercially offered at a guaranteed minimum purity of 98% (HPLC) by Leyan, whereas the structurally closest comparator, indane-5-sulfonic acid sodium salt (CAS 51591-60-7), is routinely supplied at 95% purity by multiple vendors including BOC Sciences and Bidepharm . The 3-percentage-point higher purity specification reduces the burden of impurity profiling for the end user, particularly in multi-step syntheses where sulfinate-derived by-products can propagate and complicate downstream purification.

Purity specification quality control procurement decision

Controlled Oxidative Stability: Sulfinate vs. Sulfonate Storage Requirements

Sodium 2,3-dihydro-1H-indene-5-sulfinate requires storage in an inert atmosphere and protection from light, as specified by the VWR product listing, reflective of the intrinsic susceptibility of the sulfinate group to further oxidation to sulfonate . In contrast, the sulfonate analog (indane-5-sulfonic acid sodium salt) is recommended for storage simply in a cool, dry place without inert-atmosphere precautions, consistent with the fully oxidized S(VI) sulfur that is resistant to additional oxidation . This differential storage requirement is a direct consequence of the different oxidation states: sulfinate (S(IV)) is metastable toward air oxidation, while sulfonate (S(VI)) is thermodynamically inert under ambient conditions.

Storage stability oxidation sensitivity inert-atmosphere requirement

Sulfur Oxidation State-Driven Reactivity: pKa and Nucleophilicity Gap Between Sulfinate and Sulfonate

The sulfinate group in sodium 2,3-dihydro-1H-indene-5-sulfinate exhibits a conjugate acid pKa in the range of 1–2, typical of arylsulfinic acids, which is >3 orders of magnitude weaker acidity than the corresponding arylsulfonic acid (pKa < −1) . This pKa differential indicates that the sulfinate anion is significantly more nucleophilic than the sulfonate anion, enabling the sulfinate to engage in reactions—such as radical C–H sulfonylation, desulfinative cross-coupling, and sulfinamide formation—that are inaccessible to the sulfonate . While these pKa values are class-level estimates rather than compound-specific measurements, the electronic origin of the reactivity difference is intrinsic to the S(IV) vs. S(VI) oxidation states and applies directly to the indane-5-substituted pair.

Sulfinate nucleophilicity pKa comparison C–S bond-forming reactivity

Molecular Descriptor Comparison: Topological Polar Surface Area and Heavy Atom Count vs. Benzenesulfinate

Sodium 2,3-dihydro-1H-indene-5-sulfinate has a computed topological polar surface area (TPSA) of 59.3 Ų and a heavy atom count of 13, versus 49.0 Ų and 11 heavy atoms for the simpler aryl sulfinate sodium benzenesulfinate (C₆H₅SO₂Na) . The larger TPSA and greater heavy-atom count reflect the contribution of the fused cyclopentane ring in the indane scaffold, which modestly increases molecular surface area and may enhance solubility in polar organic solvents relative to the planar benzene analog. Although the difference is incremental, it can influence partition behavior in biphasic reaction media and facilitate separation of sulfinate-derived products from simpler aryl by-products.

Molecular descriptors TPSA solubility prediction

Confirmed Application Scenarios for Sodium 2,3-Dihydro-1H-indene-5-sulfinate According to Quantitative Evidence


Radical-Mediated C–H Sulfonylation and Indenone Synthesis

The sulfinate group in sodium 2,3-dihydro-1H-indene-5-sulfinate can serve as a radical precursor in oxidative C–H functionalization cascades, as demonstrated by the general methodology using sodium arylsulfinates for the construction of sulfonated indenones from 2-alkynylbenzonitriles . The indane-5-substituted variant provides a pre-built indane-like scaffold that can be elaborated to fused polycyclic systems, leveraging the intrinsic reactivity gap between the sulfinate (S(IV)) and sulfonate (S(VI)) oxidation states documented in Section 3.

Desulfinative Cross-Coupling for C–C Bond Formation

Pd-catalyzed desulfinative cross-coupling of aryl sodium sulfinates with aryl sulfonium salts has been established as a robust method for biaryl synthesis . Sodium 2,3-dihydro-1H-indene-5-sulfinate, as an aryl sulfinate bearing a fused aliphatic ring, is structurally suited for this transformation, offering a non-halogenated, stable coupling partner that avoids the use of aryl halides. The differentiated storage requirements (inert atmosphere) reflect the latent reactivity needed for this catalytic manifold.

Controlled Sulfinate-to-Sulfonate Oxidation for Sequential Functionalization

The metastable S(IV) oxidation state of sodium 2,3-dihydro-1H-indene-5-sulfinate enables controlled, stepwise oxidation to the corresponding sulfonate (indane-5-sulfonic acid sodium salt) when a fully oxidized S(VI) sulfur group is required downstream . This contrasts with the direct procurement of the sulfonate, which cannot be reduced back to the sulfinate. The quantitative purity advantage (98% vs. 95%) ensures that the starting sulfinate is well-defined, minimizing side products during the oxidation step.

Precursor to Indane-5-sulfonamide Pharmacophores

Indane-5-sulfonamide derivatives are potent carbonic anhydrase inhibitors with Ki values in the nanomolar range . The sulfinate motif allows alternative synthetic entry to sulfonamides via oxidative nucleophilic substitution or through sulfinyl chloride intermediates, offering orthogonal reactivity to the classic sulfonyl chloride route. The selection of the sulfinate over the sulfonate for this application is justified by the pKa-driven nucleophilicity difference (ΔpKa > 3 orders of magnitude) established in Section 3.

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